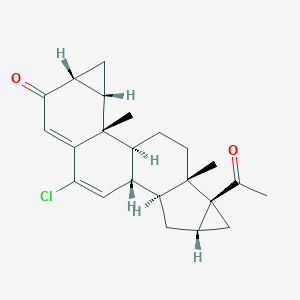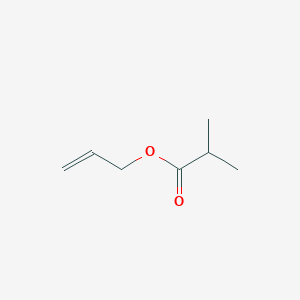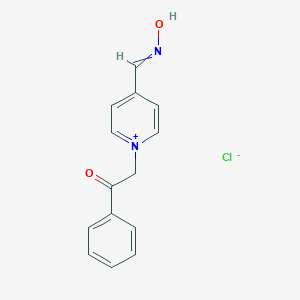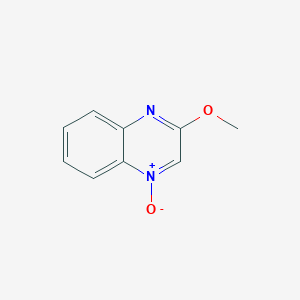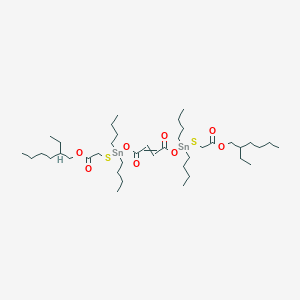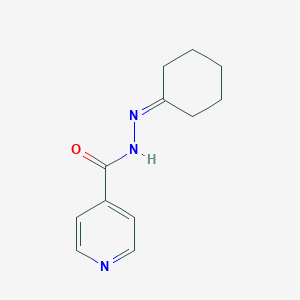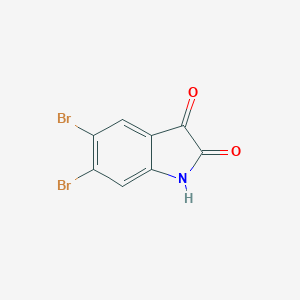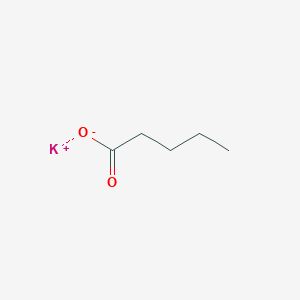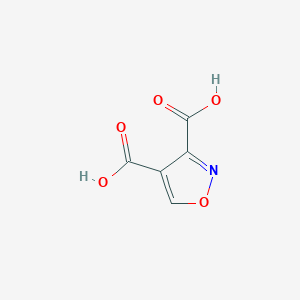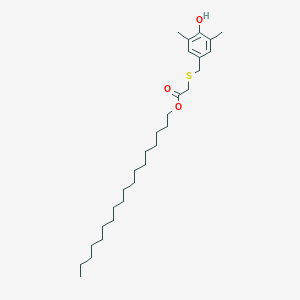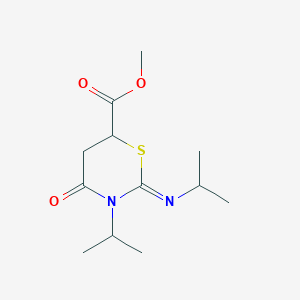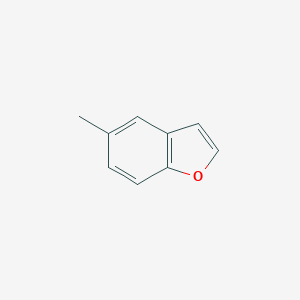
5-Methylbenzofuran
Descripción general
Descripción
5-Methylbenzofuran is a useful research chemical with the molecular formula C9H8O and a molecular weight of 132.16 . It is also known by its systematic name, BENZOFURAN, 5-METHYL .
Synthesis Analysis
While specific synthesis methods for 5-Methylbenzofuran were not found, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascade and proton quantum tunneling .Molecular Structure Analysis
The molecular structure of 5-Methylbenzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of various substituents can significantly influence the optical properties of the molecule .Physical And Chemical Properties Analysis
5-Methylbenzofuran has a boiling point of 224.5 ℃ at 760 mmHg and a density of 1.052 g/cm^3 . It also has a LogP value of 2.74120, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Therapeutic Potential
Benzofuran scaffolds, which include 5-Methylbenzofuran, have shown significant potential in anticancer therapy . They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines, outperforming a wide array of reference anticancer drugs . This makes benzofurans promising candidates for development as anticancer agents .
Antibacterial Activity
Benzofuran compounds, including 5-Methylbenzofuran, have been found to exhibit strong antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-oxidative Properties
Benzofuran derivatives have been shown to possess anti-oxidative activities . This suggests that they could be used in the development of drugs to combat oxidative stress-related diseases .
Antiviral Activity
Some benzofuran compounds have demonstrated antiviral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Drug Lead Compounds
Due to their diverse biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .
Chemical Synthesis
Benzofuran derivatives, including 5-Methylbenzofuran, play a significant role in chemical synthesis . They are basic structural units of various biologically active natural medicines and synthetic chemical raw materials .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQNAOFWQGLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171571 | |
| Record name | 5-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzofuran | |
CAS RN |
18441-43-5 | |
| Record name | 5-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 5-methylbenzofuran derivatives?
A: Several synthetic strategies have been employed for 5-methylbenzofuran derivatives. One common approach involves the Friedel-Crafts acylation of 2,3-diphenyl-5-methylbenzofuran with succinic anhydride, leading to the formation of beta-(2,3-diphenyl-5-methylbenzofuranoyl)propionic acid. [] This acid can be further reacted with various reagents like hydrazines to yield tetrahydropyridazinones. [] Another route utilizes the Vilsmeier formylation of 2-ethyl-5-methylbenzofuran, resulting in 2-ethyl-3-formyl-5-methylbenzofuran, which can be further derivatized with N- and C-nucleophiles. []
Q2: Have any 5-methylbenzofuran derivatives shown promising biological activity?
A: Yes, certain 5-methylbenzofuran derivatives exhibit noteworthy biological activities. Research indicates that a series of bromo-2-phenylbenzofuran derivatives, particularly those with a bromine substituent in the 2-phenyl ring and a methyl group at position 5 of the benzofuran moiety, demonstrate selective and reversible inhibition of monoamine oxidase B (MAO-B) at low micromolar and nanomolar concentrations. [] This finding suggests their potential as therapeutic agents for neurological disorders.
Q3: How does the structure of 5-methylbenzofuran derivatives influence their MAO-B inhibitory activity?
A: Structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the benzofuran core significantly influence the MAO-B inhibitory activity of 5-methylbenzofuran derivatives. For instance, the presence of a bromine atom on the 2-phenyl ring and a methyl group at the 5-position of the benzofuran ring appears to be crucial for potent and selective MAO-B inhibition. [] These findings highlight the importance of specific structural features for optimal interaction with the MAO-B enzyme.
Q4: Are there computational studies supporting the observed MAO-B inhibitory activity of 5-methylbenzofuran derivatives?
A: Yes, molecular docking simulations have been employed to understand the binding mode of 5-methylbenzofuran derivatives within the active site of the MAO-B enzyme. These studies provide insights into the key interactions responsible for the observed inhibitory activity, offering valuable information for further optimization of these compounds as potential MAO-B inhibitors. []
Q5: Beyond MAO-B inhibition, have other biological activities been explored for 5-methylbenzofuran derivatives?
A: Indeed, the biological potential of 5-methylbenzofuran derivatives extends beyond MAO-B inhibition. Research has explored their antimicrobial activity, particularly against various bacterial strains. For instance, a study investigating a series of benzofuran derivatives, including some with a 5-methyl substituent, revealed promising antibacterial activity. [] These findings suggest a broader therapeutic potential for 5-methylbenzofuran derivatives that warrants further exploration.
Q6: Have any studies explored the safety profile of 5-methylbenzofuran derivatives?
A: While specific toxicological data for all 5-methylbenzofuran derivatives is limited in the provided research, certain studies have assessed the cytotoxic effects of select derivatives. Notably, one study found that a series of bromo-2-phenylbenzofuran derivatives, potent MAO-B inhibitors, did not exhibit cytotoxic activity against the human neuroblastoma cell line SH-SY5Y. [] This finding suggests a potential safety advantage for these specific derivatives, although further comprehensive toxicological investigations are necessary.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

